molecular formula C10H11BrO2 B8728436 3-Bromo-1-(4-methoxyphenyl)propan-1-one CAS No. 33994-11-5

3-Bromo-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B8728436
CAS No.: 33994-11-5
M. Wt: 243.10 g/mol
InChI Key: XWIJHHXWQSLGBP-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-methoxyphenyl)propan-1-one (CAS 33994-11-5) is a brominated aromatic ketone with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.097 g/mol. The compound features a propan-1-one backbone substituted with a 4-methoxyphenyl group at the carbonyl carbon and a bromine atom at the β-position (C3) . Key studies highlight its synthesis via bromination of precursor ketones and its role in forming heterocyclic compounds .

Properties

CAS No.

33994-11-5

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

3-bromo-1-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H11BrO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5H,6-7H2,1H3

InChI Key

XWIJHHXWQSLGBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCBr

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

Quantum Chemical Studies

  • Computational analyses (e.g., Fukui functions, NBO) on related brominated ketones predict nucleophilic attack sites, aiding in rational drug design.
  • The electron-donating methoxy group in the target compound may lower activation energies in SN2 reactions compared to electron-withdrawing substituents .

Crystallography and Material Science

  • Chalcone derivatives (e.g., C₁₇H₁₅BrO₂ ) exhibit non-linear optical (NLO) properties due to planar structures and π-conjugation. The target compound’s non-conjugated system may limit NLO utility but enhance crystallinity for X-ray studies .

Q & A

Q. What are the standard synthetic routes for 3-Bromo-1-(4-methoxyphenyl)propan-1-one?

The compound is typically synthesized via bromination of 1-(4-methoxyphenyl)propan-1-one using brominating agents like N-bromosuccinimide (NBS) or molecular bromine. A common method involves reacting 4-methoxyphenyl propan-1-one with bromine in the presence of a radical initiator (e.g., benzoyl peroxide) to selectively introduce bromine at the β-position. Alternative routes include Friedel-Crafts acylation of 4-bromo-1-methoxybenzene with propanoyl chloride using AlCl₃ as a catalyst .

Key Reaction Conditions :

  • Temperature: 0–25°C (to minimize side reactions).
  • Solvent: Dichloromethane or carbon tetrachloride.
  • Yield optimization: Controlled addition of bromine and inert atmosphere (N₂/Ar).

Q. How is this compound characterized in laboratory settings?

Characterization involves multi-spectral analysis:

  • NMR : Distinct signals for methoxy protons (δ 3.8–3.9 ppm), carbonyl carbon (δ 195–200 ppm in ¹³C NMR), and β-bromine-induced deshielding of adjacent protons (δ 4.5–5.0 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 243 (C₁₀H₁₁BrO₂⁺) with fragmentation patterns confirming the bromine and ketone moieties.
  • X-ray Crystallography : Used to resolve ambiguous structural features (e.g., Z/E isomerism) via SHELXL refinement .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile intermediate:

  • Nucleophilic Substitution : Bromine at the β-position facilitates SN2 reactions with amines/thiols to generate pharmacologically relevant derivatives.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids to synthesize biaryl ketones.
  • Reduction : LiAlH₄-mediated reduction yields 3-bromo-1-(4-methoxyphenyl)propan-1-ol, a precursor for chiral ligands .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for this compound?

Discrepancies in NMR signals may arise from solvent polarity, tautomerism, or residual impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : To confirm proton-proton correlations and assign overlapping signals.
  • Variable Temperature NMR : Identifies dynamic processes (e.g., rotameric equilibria).
  • X-ray Diffraction : Definitive structural assignment via crystallographic data (e.g., SHELXL refinement) .

Q. What challenges arise in optimizing reaction yields for derivatives of this compound?

Yield optimization is hindered by:

  • Competing Elimination : Bromine’s β-position promotes elimination to form α,β-unsaturated ketones. Mitigated by using bulky bases (e.g., DBU) or low temperatures.
  • Steric Hindrance : Methoxy and bromine groups limit nucleophilic attack. Solution: Microwave-assisted synthesis to enhance reaction kinetics .

Example Optimization Table :

ConditionYield (%)Byproduct Formation
Conventional heating45High (20%)
Microwave-assisted72Low (5%)

Q. How does computational modeling aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

  • Electrophilicity : Localized LUMO at the carbonyl carbon and β-bromine.
  • Transition States : Energy barriers for SN2 vs. elimination pathways.
  • Solvent Effects : Polar solvents stabilize ionic intermediates, favoring substitution. Tools like Gaussian or ORCA are employed .

Q. What crystallographic challenges are encountered with this compound?

Common issues include:

  • Crystal Twinning : Due to flexible methoxy and bromine groups. Solution: Slow evaporation from ethyl acetate/hexane.
  • Disorder : Bromine atoms may exhibit positional disorder. Refinement in SHELXL with PART instructions resolves this .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility data?

Variations arise from purity, polymorphic forms, or measurement techniques. Best practices:

  • DSC Analysis : Accurately determines melting points.
  • HPLC Purity Check : Ensures >98% purity before characterization.
  • Solubility Tests : Use standardized solvents (e.g., USP buffers) .

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